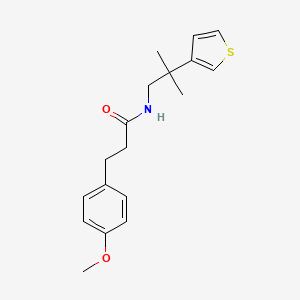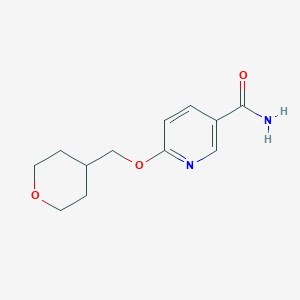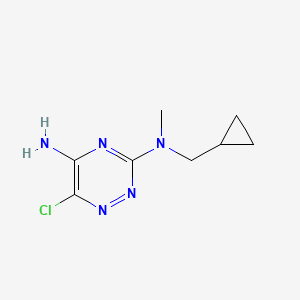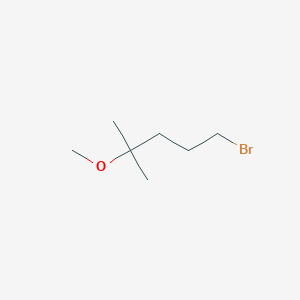
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide, also known as CR8, is a chemical compound that has gained attention in the scientific community due to its potential application in cancer treatment. CR8 belongs to the class of cyclin-dependent kinase (CDK) inhibitors, which are compounds that target CDKs, a family of proteins that play a crucial role in cell cycle regulation. In
作用機序
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets. CDKs are key regulators of the cell cycle, and their inhibition by 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One advantage of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is its specificity for CDKs 1, 2, and 5, which are overexpressed in many types of cancer. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide research. One direction is the development of more potent and selective CDK inhibitors based on the structure of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide. Another direction is the investigation of the role of CDKs in other diseases, such as neurodegenerative disorders. Finally, the combination of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide with other chemotherapeutic agents should be explored further to determine the potential for synergistic effects.
合成法
The synthesis of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide involves several steps, starting with the reaction of 3,4-dihydroisoquinoline with ethyl 2-bromoacetate to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid ethyl ester. The ester is then reacted with cyclohexylmagnesium bromide to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid cyclohexylmethyl ester. The final step involves the reaction of the ester with N-(2-chloroethyl)propanamide in the presence of triethylamine and copper(I) iodide to form 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide.
科学的研究の応用
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide has been studied extensively in the context of cancer treatment. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide has been shown to inhibit CDKs 1, 2, and 5, which are involved in cell cycle regulation and DNA replication. Inhibition of these CDKs can lead to the death of cancer cells, making 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide a potential candidate for cancer treatment.
特性
IUPAC Name |
3-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(11-10-17-6-2-1-3-7-17)21-13-15-26(24,25)22-14-12-18-8-4-5-9-19(18)16-22/h4-5,8-9,17H,1-3,6-7,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIDNYCNVXLJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2901341.png)

methanamine](/img/structure/B2901344.png)
![(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2901345.png)


sulfamoyl}amine](/img/structure/B2901349.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2901351.png)



![1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2901355.png)
![2-(5-Thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2901356.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide](/img/structure/B2901358.png)